4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine
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Overview
Description
4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine is a chemical compound that features a pyrrolidine ring, a bromophenyl sulfonyl group, and a chloropyridine moiety
Preparation Methods
The synthesis of 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring with 4-bromobenzenesulfonyl chloride under basic conditions.
Attachment of the Chloropyridine Moiety: The final step involves the nucleophilic substitution reaction where the pyrrolidine derivative reacts with 3-chloropyridine under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine involves its interaction with specific molecular targets. The bromophenyl sulfonyl group and the chloropyridine moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine include:
4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: This compound has a pyrimidine moiety instead of a chloropyridine moiety.
4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-fluoropyridine: This compound has a fluoropyridine moiety instead of a chloropyridine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs.
Properties
IUPAC Name |
4-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxy-3-chloropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c16-11-1-3-13(4-2-11)23(20,21)19-8-6-12(10-19)22-15-5-7-18-9-14(15)17/h1-5,7,9,12H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQSLHMLIBPMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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